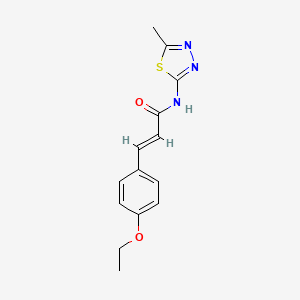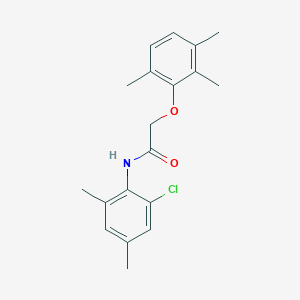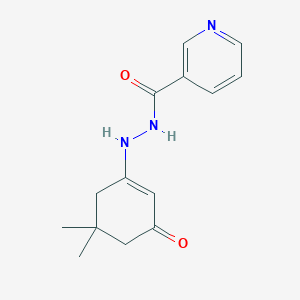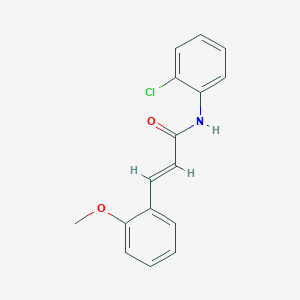
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as EMTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. In materials science, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been used as a building block for the synthesis of novel polymers with unique properties. In agriculture, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and growth. Specifically, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and disruption of the cell cycle. In addition, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have anti-inflammatory properties, which may be useful in the treatment of a variety of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to be relatively stable under a variety of conditions, which makes it a useful tool for studying various biological processes. However, one limitation of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of interest is the development of novel anticancer agents based on 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, which could be used to treat a variety of different types of cancer. Another area of interest is the development of new materials based on 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, which could have a variety of useful properties. Finally, further research is needed to fully understand the mechanism of action of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide and its potential applications in various fields.
Synthesis Methods
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide can be synthesized using a simple one-pot reaction between 4-ethoxybenzaldehyde, 5-methyl-1,3,4-thiadiazol-2-amine, and acryloyl chloride in the presence of a base. The reaction yields 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide as a yellow solid with a melting point of 128-130°C.
properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-3-19-12-7-4-11(5-8-12)6-9-13(18)15-14-17-16-10(2)20-14/h4-9H,3H2,1-2H3,(H,15,17,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJQHSMUTVLJMX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)

![N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5632971.png)
![N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide](/img/structure/B5632975.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5632981.png)


![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5633000.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5633014.png)

![1-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indazole](/img/structure/B5633025.png)
![6-chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5633031.png)
![(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5633037.png)